molecular formula C18H23N3O3S2 B389464 ETHYL 2-({2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-({2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B389464
M. Wt: 393.5g/mol
InChI Key: SARJQOUQQUWSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a combination of imidazole, thiophene, and cycloheptane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, sodium hydride, and various solvents such as dimethylformamide and dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and hydrolyzing agents like sodium hydroxide .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism by which ETHYL 2-({2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole moiety can bind to metal ions or active sites in enzymes, while the thiophene and cycloheptane rings may contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of imidazole, thiophene, and cycloheptane rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H23N3O3S2

Molecular Weight

393.5g/mol

IUPAC Name

ethyl 2-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H23N3O3S2/c1-3-24-17(23)15-12-7-5-4-6-8-13(12)26-16(15)20-14(22)11-25-18-19-9-10-21(18)2/h9-10H,3-8,11H2,1-2H3,(H,20,22)

InChI Key

SARJQOUQQUWSEH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC=CN3C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC=CN3C

Origin of Product

United States

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